5-(4-bromophenyl)-N-(2-chlorobenzyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromine, chlorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 2-chlorobenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with 2-pyridinecarboxylic acid and an appropriate oxidizing agent to yield the final oxazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- **5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
- 4-(5-BROMO-2-CHLOROBENZYL)PHENOL
- (2-BROMO-4-CHLOROPHENYL)(PHENYL)METHANOL
Uniqueness
Compared to similar compounds, 5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring and the presence of both bromine and chlorine atoms make it particularly versatile for various applications .
Properties
Molecular Formula |
C22H15BrClN3O2 |
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Molecular Weight |
468.7 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H15BrClN3O2/c23-17-10-8-15(9-11-17)20-13-19(26-29-20)22(28)27(21-7-3-4-12-25-21)14-16-5-1-2-6-18(16)24/h1-13H,14H2 |
InChI Key |
NJADVFZOSZNVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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